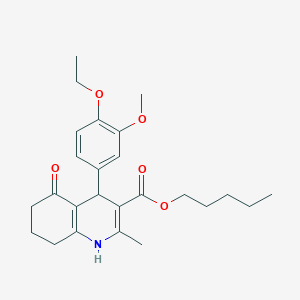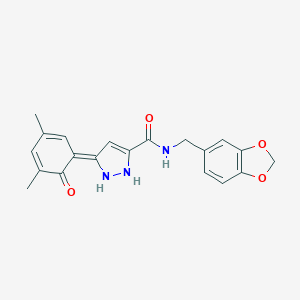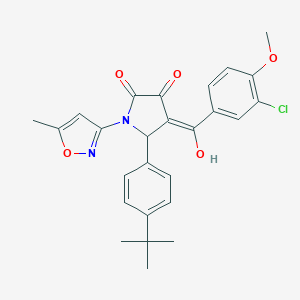![molecular formula C19H14FN7O2 B265793 8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT-1, is a novel compound that has shown promising results in scientific research. TAT-1 belongs to the class of heptazanonanes and has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
Mecanismo De Acción
TAT-1 exerts its effects by binding to specific receptors in the body. This binding activates various signaling pathways that lead to the inhibition of cancer cell growth and the protection of neurons from damage. TAT-1 has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TAT-1 has been shown to modulate various biochemical and physiological processes in the body. Studies have demonstrated that TAT-1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. TAT-1 has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TAT-1 in lab experiments is its unique chemical structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the synthesis of TAT-1 is a complex process that requires expertise in organic chemistry. Additionally, further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications.
Direcciones Futuras
There are several future directions for research on TAT-1. One potential area of research is the development of TAT-1-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of research is the exploration of TAT-1's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the safety and efficacy of TAT-1 in humans.
In conclusion, TAT-1 is a novel compound that has shown promising results in scientific research. Its unique chemical structure and potential applications in the field of medicine and biotechnology make it an exciting area of research. Further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications and to explore its potential as a diagnostic tool.
Métodos De Síntesis
The synthesis of TAT-1 involves a complex series of reactions that require expertise in organic chemistry. The most commonly used method for synthesizing TAT-1 involves the reaction of 3-fluoroaniline and 4-methoxybenzaldehyde with heptazanonane-2,4,5,6,7,11,12-heptone. This reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure TAT-1.
Aplicaciones Científicas De Investigación
TAT-1 has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that TAT-1 has anti-cancer properties and can inhibit the growth of cancer cells. TAT-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Fórmula molecular |
C19H14FN7O2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-7-5-10(6-8-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-3-2-4-12(20)9-11/h2-9,17,25-26H,1H3 |
Clave InChI |
WRZVAEPIEFKJTN-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)

![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)